N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S2/c1-3-33-21-7-4-8-22-24(21)27-25(34-22)28(17-18-6-5-14-26-16-18)23(29)13-15-35(30,31)20-11-9-19(32-2)10-12-20/h4-12,14,16H,3,13,15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEPFVLFPSVINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a benzothiazole moiety, a sulfonamide group, and a pyridine derivative. The molecular formula is with a molecular weight of 497.6 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antibacterial , antifungal , and antiprotozoal activities. For instance, derivatives of benzothiazoles have shown significant inhibition against various microbial strains, with minimal inhibitory concentrations (MICs) often recorded in the low microgram per milliliter range .
| Compound Type | Activity Type | MIC (µg/mL) |
|---|---|---|
| Benzothiazole Derivative | Antibacterial | 50 |
| Sulfonamide Derivative | Antifungal | 25 |
| Benzothiazole-Sulfonamide | Antiprotozoal | 10 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies demonstrated that related compounds could inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The observed IC50 values ranged from 6.46 to 6.56 µM, indicating promising anticancer activity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways critical for cell survival and proliferation, such as the Raf-MEK-ERK pathway.
Study 1: Antiviral Activity
A study focusing on benzothiazole derivatives reported that certain compounds exhibited antiviral activity against Middle East respiratory syndrome coronavirus (MERS-CoV). The lead compound demonstrated a 50% inhibition concentration (IC50) of 0.09 μM, highlighting the potential for developing antiviral therapies .
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of related benzothiazole compounds in models of ischemia/reperfusion injury. Results indicated significant attenuation of neuronal damage, suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Structural Analogues
Q & A
Basic: What are the key synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions:
- Core formation : Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones to construct the benzo[d]thiazole ring .
- Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group via nucleophilic substitution using sulfonyl chlorides under basic conditions (e.g., NaH in DMF) .
- Amide coupling : Reaction of intermediates with pyridin-3-ylmethylamine using coupling agents like EDCI/HOBt in dichloromethane .
- Ethoxy group incorporation : Alkylation of the thiazole ring using ethyl bromide in the presence of K₂CO₃ .
Optimization : Yields (e.g., 59% for analogous compounds ) depend on solvent polarity, temperature control (reflux vs. RT), and catalyst selection.
Basic: What analytical techniques confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, 4.0 ppm for OCH₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₆N₃O₄S₂: calc. 508.13, observed 508.12) .
- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond in thiazole: ~1.74 Å ).
Advanced: How do structural modifications influence biological activity?
- Ethoxy group : Enhances lipophilicity, improving membrane permeability. Replacement with bulkier groups (e.g., isopropoxy) may reduce solubility .
- Sulfonyl group : Electrophilic sulfonamide moiety facilitates hydrogen bonding with target proteins (e.g., COX-2 inhibition in analogues ).
- Pyridinylmethyl substitution : Modulates steric effects; removal decreases binding affinity to kinases by ~30% in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
